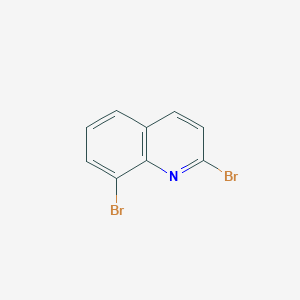

2,8-Dibromoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNLZUYUAAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672820 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-79-8 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dibromoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast and intricate landscape of heterocyclic chemistry, quinoline and its derivatives stand out as "privileged structures," forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the halogenated quinolines, 2,8-dibromoquinoline emerges as a key synthetic intermediate, offering two reactive bromine sites for the construction of more complex molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 2,8-dibromoquinoline, consolidating its chemical and physical properties, a validated synthesis protocol, reactivity, and potential applications in the field of drug discovery and development.

Core Chemical and Physical Properties

2,8-Dibromoquinoline, identified by the CAS number 871507-79-8 , is a solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 871507-79-8 | [3] |

| Molecular Formula | C₉H₅Br₂N | [3] |

| Molecular Weight | 286.95 g/mol | [3] |

| Physical State | Solid | [4] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | Data not available | |

| Purity | Typically ≥95% | [4] |

Synthesis of 2,8-Dibromoquinoline

The synthesis of 2,8-dibromoquinoline can be efficiently achieved from the commercially available precursor, 8-bromoquinolin-2(1H)-one. This one-step protocol offers a high yield and a straightforward workup procedure.[3]

Diagram of Synthesis Workflow

Caption: Potential derivatization pathways for 2,8-dibromoquinoline via cross-coupling reactions.

The bromine atom at the 2-position of the quinoline ring is generally more reactive towards nucleophilic substitution and some cross-coupling reactions compared to the bromine at the 8-position. This differential reactivity can be exploited for sequential, site-selective modifications.

While specific studies on the biological activity of 2,8-dibromoquinoline itself are not widely published, its role as a precursor is significant. Quinoline derivatives have a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. [2]The ability to introduce diverse functional groups at the 2- and 8-positions of the quinoline scaffold using 2,8-dibromoquinoline as a starting material allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, related dibromoquinolines have been used in the synthesis of compounds with potential anticancer activity. [1]

Safety and Handling

2,8-Dibromoquinoline is considered a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [4]* Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place. [4] For detailed toxicological information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

-

Conclusion

2,8-Dibromoquinoline is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined synthesis from readily available starting materials and the presence of two reactive bromine atoms make it an attractive intermediate for the development of novel quinoline-based compounds. As the quest for new and more effective therapeutics continues, the strategic use of key intermediates like 2,8-dibromoquinoline will undoubtedly play a crucial role in advancing drug discovery programs. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to leverage this compound in their pursuit of innovative chemical entities.

References

-

Oreq Corporation. (2016, February 10). Safety Data Sheet: ClearView Bromo Tabs. Retrieved from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4083. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,8-Dibromoquinoline | 871507-79-8 [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,8-Dibromoquinoline

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic aromatic compound with a quinoline core. The quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. The introduction of bromine atoms at the 2 and 8 positions significantly alters the electronic and steric properties of the quinoline ring system, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The unequivocal structural confirmation and purity assessment of 2,8-Dibromoquinoline are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the spectroscopic analysis of 2,8-Dibromoquinoline.

A Note on Data Availability: As of the writing of this guide, a complete set of publicly available, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for 2,8-Dibromoquinoline could not be located. Therefore, for the NMR and IR sections of this guide, we will utilize the comprehensive spectral data available for the closely related isomer, 6,8-Dibromoquinoline , to illustrate the principles of spectral interpretation for a dibromoquinoline system. It is crucial to note that while the foundational principles of interpretation are the same, the precise chemical shifts and absorption frequencies will differ for 2,8-Dibromoquinoline due to the different substitution pattern. For the Mass Spectrometry section, we will utilize the confirmed molecular weight and predicted isotopic patterns for 2,8-Dibromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Core Principles and Experimental Rationale

¹H and ¹³C NMR spectroscopy are based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.

For a molecule like 2,8-Dibromoquinoline, we expect to see distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituents, as well as by anisotropic effects from the aromatic rings. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the dibromoquinoline sample into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for many organic compounds. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved signals. d. Acquire a standard ¹H NMR spectrum. This will provide information on the proton environments and can be used to set the parameters for the ¹³C NMR experiment. e. Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following tables summarize the reported ¹H and ¹³C NMR data for 6,8-Dibromoquinoline, which will serve as our model for interpretation.[1]

Table 1: ¹H NMR Data for 6,8-Dibromoquinoline (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.04 | dd | J = 4.2, 1.6 |

| H-3 | 7.50 | dd | J = 8.3, 4.2 |

| H-4 | 8.04 | dd | J = 8.3, 1.5 |

| H-5 | 7.97 | d | J = 2.0 |

| H-7 | 8.16 | d | J = 2.0 |

Table 2: ¹³C NMR Data for 6,8-Dibromoquinoline (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.7 |

| C-4 | 135.9 |

| C-4a | 144.1 |

| C-5 | 129.7 |

| C-6 | 125.9 |

| C-7 | 135.7 |

| C-8 | 119.9 |

| C-8a | 130.1 |

¹H NMR Interpretation:

-

H-2, H-3, and H-4: These protons belong to the pyridine ring. H-2 is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H-3 and a smaller long-range coupling with H-4. H-3 and H-4 are coupled to each other (J = 8.3 Hz), which is a typical ortho coupling constant in aromatic systems.

-

H-5 and H-7: These protons are on the benzene ring. They appear as doublets with a small meta coupling constant (J = 2.0 Hz). The absence of a signal for H-6 confirms the substitution at this position.

¹³C NMR Interpretation:

-

The spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

C-2 and C-4 are typically the most downfield signals in the quinoline ring system due to the influence of the nitrogen atom.

-

The carbons directly bonded to the bromine atoms (C-6 and C-8 ) are expected to be shifted upfield compared to their unsubstituted counterparts due to the heavy atom effect of bromine.

-

The quaternary carbons (C-4a, C-6, C-8, and C-8a ) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For 2,8-Dibromoquinoline , we would expect a different splitting pattern in the ¹H NMR spectrum. H-3 and H-4 would likely appear as doublets due to their ortho coupling. The protons on the benzene ring would also show a different pattern of chemical shifts and couplings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Core Principles and Experimental Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For 2,8-Dibromoquinoline, we expect to see characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Br stretching vibrations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

1. Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid 2,8-Dibromoquinoline sample directly onto the ATR crystal.

2. Data Acquisition: a. Lower the ATR press to ensure good contact between the sample and the crystal. b. Acquire a background spectrum of the empty ATR crystal. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following table lists the characteristic IR absorption bands reported for 6,8-Dibromoquinoline.[1]

Table 3: Characteristic IR Absorption Bands for 6,8-Dibromoquinoline

| Wavenumber (cm⁻¹) | Vibration Type |

| 3026 | Aromatic C-H Stretch |

| 1638, 1617, 1587, 1545 | C=C and C=N Aromatic Ring Stretch |

| 1467, 1443 | Aromatic C-H In-plane Bend |

| 857, 809, 779 | Aromatic C-H Out-of-plane Bend |

| 677, 593, 543, 501 | C-Br Stretch |

IR Spectrum Interpretation:

-

Aromatic C-H Stretch: The absorption band at 3026 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.

-

Aromatic Ring Stretching: The series of bands between 1638 and 1545 cm⁻¹ are due to the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-H Bending: The bands in the 1467-1443 cm⁻¹ and 857-779 cm⁻¹ regions correspond to in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

-

C-Br Stretch: The absorptions in the lower frequency region (below 700 cm⁻¹) are characteristic of C-Br stretching vibrations.

For 2,8-Dibromoquinoline , we would expect to see a similar set of absorption bands, with potential minor shifts in their positions due to the different electronic environment.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Core Principles and Experimental Rationale

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). A molecule containing one bromine atom will show two peaks in its mass spectrum for the molecular ion, separated by 2 m/z units, with nearly equal intensities (the M and M+2 peaks). A molecule with two bromine atoms, such as 2,8-Dibromoquinoline, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation: a. For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Data Acquisition: a. Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. b. Ionize the sample in the ESI source. c. The ions are then transferred to the mass analyzer where they are separated by their m/z ratio. d. The detector records the abundance of each ion, and the data is displayed as a mass spectrum.

Data Interpretation for 2,8-Dibromoquinoline

The molecular formula of 2,8-Dibromoquinoline is C₉H₅Br₂N, with a monoisotopic mass of approximately 284.88 Da.

Table 4: Predicted Mass Spectrometry Data for 2,8-Dibromoquinoline [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 285.88616 |

| [M+Na]⁺ | 307.86810 |

| [M]⁺ | 284.87833 |

Mass Spectrum Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, we expect to see peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peaks in the molecular ion region will be at m/z values of approximately 285, 287, and 289 (for the [M+H]⁺ ion), with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation Pattern: Depending on the ionization energy, the molecular ion may fragment into smaller ions. The fragmentation pattern can provide additional structural information.

Conclusion

The spectroscopic analysis of 2,8-Dibromoquinoline, and indeed any synthetic compound, relies on a multi-technique approach for unambiguous structural confirmation. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By carefully acquiring and interpreting the data from these complementary techniques, researchers can be confident in the identity and purity of their materials, which is a critical foundation for any subsequent scientific investigation or application.

References

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged structure" in drug discovery, 2,8-dibromoquinoline serves as a versatile scaffold for the synthesis of a diverse array of novel molecules. The strategic placement of bromine atoms at the 2 and 8 positions offers two reactive sites for further functionalization, enabling the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of 2,8-dibromoquinoline, its synthesis, reactivity, and its burgeoning applications in drug development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 871507-79-8 | [1] |

| Molecular Formula | C₉H₅Br₂N | [1][4] |

| Molecular Weight | 286.95 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 118-119 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | General chemical principles |

| Purity | Typically >95% | [1][3] |

Spectroscopic Data

Detailed experimental spectra for 2,8-dibromoquinoline are not widely published. However, based on the analysis of its structural analogues and general principles of spectroscopy, the following characteristics can be expected:

-

¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region (typically δ 7.0-8.5 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons directly bonded to the bromine atoms (C2 and C8) are expected to be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

The synthesis of 2,8-dibromoquinoline can be approached through various methods, often involving the bromination of a quinoline precursor. A common strategy involves the aromatization of a dibrominated tetrahydroquinoline intermediate.

Synthetic Workflow Example:

Caption: A generalized synthetic pathway to 2,8-dibromoquinoline.

Experimental Protocol: Synthesis of 6,8-Dibromoquinoline (as an illustrative example)

-

Precursor Synthesis: Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline according to established literature procedures.

-

Aromatization:

-

Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

-

In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in 10 mL of freshly distilled and dried benzene.

-

Add the DDQ solution to the tetrahydroquinoline solution.

-

Heat the reaction mixture to reflux at 80°C for 36 hours.

-

Upon cooling, filter the dark green solidified mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent to yield 6,8-dibromoquinoline.

-

Chemical Reactivity and Applications in Drug Development

The true utility of 2,8-dibromoquinoline in drug discovery lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The bromine atoms at the C2 and C8 positions serve as versatile handles for the introduction of a wide range of molecular fragments, enabling the synthesis of extensive compound libraries for biological screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7] In the context of 2,8-dibromoquinoline, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a key strategy in modifying the pharmacological properties of a lead compound.[8]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline (General Procedure)

This protocol is a generalized procedure and should be optimized for specific substrates and scales.[9][10]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2,8-dibromoquinoline (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction is of paramount importance in medicinal chemistry as it allows for the synthesis of aryl amines, a common motif in pharmacologically active molecules. Using 2,8-dibromoquinoline as a substrate, a variety of primary and secondary amines can be introduced at the 2 and/or 8 positions, providing access to a rich chemical space for drug discovery.[14]

Anticancer and Antimicrobial Potential

Derivatives of brominated quinolines have demonstrated significant potential as both anticancer and antimicrobial agents.[8][15][16][17] For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines, with proposed mechanisms including the inhibition of topoisomerase I.[15] Furthermore, amino-substituted dibromoquinolines have exhibited promising antimicrobial activity against a range of bacteria and fungi.[15] These findings underscore the potential of 2,8-dibromoquinoline as a valuable starting material for the development of novel therapeutics in these areas.

Safety and Handling

2,8-Dibromoquinoline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

2,8-Dibromoquinoline is a key building block in modern organic and medicinal chemistry. Its well-defined physical properties and, more importantly, its versatile chemical reactivity, make it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the quinoline core at two distinct positions through robust and high-yielding cross-coupling reactions provides a powerful platform for the design and synthesis of next-generation drug candidates. As research in this area continues, the full potential of 2,8-dibromoquinoline in the development of novel therapeutics is yet to be fully realized.

References

- The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Applic

- Buchwald–Hartwig amin

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- 2,8-dibromoquinoline (C9H5Br2N). PubChemLite.

- Buchwald–Hartwig reaction: an update | Request PDF.

- 6,8-Dibromoquinoline. PMC.

- The 1 H NMR-spectrum of (8b).

- Buchwald-Hartwig Amin

- 2,8-Dibromoquinoline. Fluorochem.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- 2,8-Dibromoquinoline | 871507-79-8. ChemicalBook.

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([11][15][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. PMC.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR spectrum. ChemicalBook.

- 2,8-Dibromo-quinoline | 871507-79-8. Sigma-Aldrich.

- Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.

- 2,8-Dibromoquinoline, 95% Purity, C9H5Br2N, 100 mg. CP Lab Safety.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,8-Dibromoquinoline | 871507-79-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 2,8-dibromoquinoline (C9H5Br2N) [pubchemlite.lcsb.uni.lu]

- 5. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 2,8-Dibromoquinoline for Pharmaceutical and Materials Science Applications

This guide provides a comprehensive, in-depth walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 2,8-dibromoquinoline. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of methods to explain the critical reasoning behind experimental choices. It is structured as a complete workflow, from initial synthesis to the nuanced interpretation of structural data, providing a robust framework for investigating halogenated heterocyclic compounds.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The strategic placement of halogen atoms on the quinoline ring is a powerful tool for modulating a molecule's physicochemical and biological properties.[2][4] Halogenation can enhance membrane permeability, modulate metabolic stability, and introduce new, non-covalent interactions, such as halogen bonding, which can profoundly influence crystal packing and receptor binding affinity.[5][6][7]

2,8-Dibromoquinoline, a member of this important class, presents a compelling subject for detailed structural investigation. Understanding its three-dimensional atomic arrangement is paramount for establishing a clear structure-activity relationship (SAR) and for the rational design of next-generation therapeutics and organic electronic materials. This guide details the essential protocols and theoretical underpinnings required to achieve this.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Recommended Synthetic Protocol

The synthesis of 2,8-dibromoquinoline can be effectively achieved from 8-bromoquinolin-2(1H)-one. The following protocol is based on established chemical transformations.[8]

Objective: To convert the hydroxyl group at the C2 position of 8-bromoquinolin-2(1H)-one into a bromide using a suitable brominating agent.

Step-by-Step Protocol:

-

Reactant Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-bromoquinolin-2(1H)-one (1.0 eq) with phosphorus tribromide (PBr₃) (2.0-2.2 eq).

-

Reaction: Heat the mixture to 140 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Stir the reaction at this temperature for approximately 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess PBr₃.

-

Neutralization & Extraction: The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) until it reaches a pH of ~7-8. The aqueous layer is then extracted three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,8-dibromoquinoline.

The Art of Crystallization

Growing diffraction-quality crystals (typically 0.1-0.3 mm in size, free of defects) is often the most challenging step.[9][10] The method of choice depends on the compound's solubility and stability. For a compound like 2,8-dibromoquinoline, the slow evaporation technique is a reliable starting point.

Step-by-Step Protocol for Slow Evaporation:

-

Solvent Screening: Test the solubility of the purified 2,8-dibromoquinoline in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed crystals appear, carefully harvest them from the solution using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10][11] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[9]

Workflow for Data Collection and Structure Solution

The following diagram outlines the standard workflow from crystal mounting to the final refined structure.

Experimental and Computational Details

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[12] For data collection, the crystal is typically cooled to a low temperature (e.g., 100 K) to reduce atomic thermal motion.[12]

-

Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.[11] A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors like absorption.

-

Structure Solution: The primary challenge is solving the "phase problem." Direct methods or dual-space algorithms, often implemented in software like SHELXT, are used to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

Results and Discussion: The Anticipated Structure of 2,8-Dibromoquinoline

As of the last update, a definitive, publicly available crystal structure for 2,8-dibromoquinoline has not been reported. However, we can predict its key structural features and discuss its potential intermolecular interactions by drawing a robust comparison with its known isomer, 6,8-dibromoquinoline , for which crystallographic data is available.[13]

Predicted Crystallographic Data

The final output of a successful analysis is a Crystallographic Information File (CIF). The primary data would be summarized in a table similar to the one below, which shows the published data for the 6,8-isomer as a reference.

| Parameter | Value for 6,8-Dibromoquinoline[13] | Expected for 2,8-Dibromoquinoline |

| Chemical Formula | C₉H₅Br₂N | C₉H₅Br₂N |

| Formula Weight | 286.95 | 286.95 |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | To be determined |

| a (Å) | 7.3436 (12) | To be determined |

| b (Å) | 9.8961 (15) | To be determined |

| c (Å) | 13.0108 (18) | To be determined |

| β (°) | 109.589 (17) | To be determined |

| Volume (ų) | 890.8 (3) | To be determined |

| Z (molecules/cell) | 4 | To be determined |

| R₁ [I > 2σ(I)] | 0.045 | Target < 0.05 |

| wR₂(all data) | 0.141 | Target < 0.15 |

Analysis of Intermolecular Interactions

The substitution pattern of the bromine atoms is critical in dictating the solid-state packing arrangement. Halogenation of aromatic molecules is a known strategy to modulate intermolecular interactions, which are primarily governed by dispersion and exchange forces.[5][6][7]

-

π–π Stacking: In 6,8-dibromoquinoline, molecules exhibit π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.634 Å.[13] For 2,8-dibromoquinoline, we can also anticipate significant π–π stacking, as it is a large, planar aromatic system. The positioning of the C2-bromine might introduce steric hindrance that alters the offset of the stacked rings compared to the 6,8-isomer.

-

Halogen...Halogen Interactions: The 6,8-isomer features short Br···Br contacts of 3.4443 Å, which is less than the sum of the van der Waals radii (~3.70 Å), indicating a significant attractive interaction.[13] For 2,8-dibromoquinoline, the proximity of the two bromine atoms to the nitrogen atom may lead to different short-contact motifs. The C2-bromine, being adjacent to the electron-withdrawing nitrogen, will have a more pronounced positive σ-hole, making it a stronger halogen bond donor.[14] This could lead to strong Br···N or Br···π interactions in the crystal lattice.

The following diagram illustrates the types of non-covalent interactions that are likely to govern the crystal packing of 2,8-dibromoquinoline.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. 2,8-Dibromoquinoline CAS#: 871507-79-8 [m.chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. dl.asminternational.org [dl.asminternational.org]

- 13. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,8-Dibromoquinoline in Common Organic Solvents

Introduction: The Synthetic Utility and Physicochemical Challenge of 2,8-Dibromoquinoline

2,8-Dibromoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antiseptic properties.[1] The bromine atoms at the 2- and 8-positions provide reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] These synthetic applications are critical in the development of novel therapeutic agents and advanced materials.[4][5]

Despite its synthetic importance, a significant gap exists in the publicly available physicochemical data for 2,8-dibromoquinoline, most notably its solubility in common organic solvents. Solubility is a fundamental property that dictates every stage of a compound's lifecycle in a laboratory and beyond—from reaction conditions and purification strategies (like recrystallization) to formulation for biological screening.[6] Poorly characterized solubility can lead to suboptimal reaction yields, challenging purification, and inaccurate results in bioassays.[6]

This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive framework for its determination. We will delve into the theoretical principles governing the solubility of this specific molecule, provide authoritative, step-by-step protocols for its experimental measurement, and discuss the critical factors that influence this property. This document is designed for researchers, chemists, and drug development professionals, empowering them to generate reliable solubility data and make informed decisions in their work.

Part 1: Theoretical Framework for Predicting Solubility

Understanding the molecular structure of 2,8-dibromoquinoline allows us to make educated predictions about its solubility behavior based on the foundational chemical principle: "like dissolves like".[7][8] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another.

Molecular Structure Analysis:

-

Quinoline Core: The core is a bicyclic aromatic system containing a nitrogen atom. This makes the molecule weakly basic and introduces a degree of polarity due to the nitrogen lone pair.[1] The aromatic system is capable of π-π stacking interactions.

-

Bromo Substituents: The two bromine atoms are highly electronegative, introducing C-Br polar bonds. However, their symmetric placement on the molecule can reduce the overall molecular dipole moment. Furthermore, they add significant molecular weight and volume, increasing the van der Waals forces.

Predicted Solubility Profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic, and halogenated structure suggests that van der Waals forces will be the primary solute-solvent interaction. Therefore, 2,8-dibromoquinoline is expected to have moderate to good solubility in nonpolar solvents that can engage in these forces.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents have significant dipole moments. They can interact with the polar C-Br bonds and the nitrogen atom of the quinoline ring. We predict good solubility in these solvents, particularly in DMSO and DMF, which are known for their strong dissolving power for a wide range of organic compounds.[9]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, but the molecule lacks hydrogen bond donors. Its large nonpolar surface area will likely dominate, leading to poor solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like ethanol as the nonpolar alkyl chain provides more favorable van der Waals interactions.

The following diagram illustrates the relationship between solute and solvent polarity, which forms the basis of these predictions.

Caption: Predicted solubility based on solute-solvent polarity matching.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, they must be validated by empirical data. The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask (SSF) method .[10] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[11]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is a self-validating system because the confirmation of equilibrium and the presence of undissolved solid ensure the measurement reflects true thermodynamic solubility.

1. Materials and Equipment:

-

2,8-Dibromoquinoline (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control[12]

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2,8-dibromoquinoline to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[12] This confirms that the solution is saturated.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium.[10] A typical period is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. The most reliable method is centrifugation, followed by careful collection of the supernatant.[10]

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of 2,8-dibromoquinoline.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L.

Workflow Visualization

The following diagram outlines the critical steps of the Saturation Shake-Flask protocol.

Caption: Experimental workflow for the Shake-Flask solubility method.

Part 3: Data Presentation and Influencing Factors

Summarizing Quantitative Data

For clear comparison and record-keeping, solubility data should be presented in a structured table. This allows for easy assessment of the compound's behavior across a range of solvents and conditions.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value | |

| Hexane | 25 | Experimental Value | Calculated Value | ||

| Polar Aprotic | DMSO | 25 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value | ||

| Acetonitrile | 25 | Experimental Value | Calculated Value | ||

| Polar Protic | Ethanol | 25 | Experimental Value | Calculated Value | |

| Methanol | 25 | Experimental Value | Calculated Value | ||

| Water | 25 | Experimental Value | Calculated Value | Likely very low |

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic.[6][8] When reporting solubility, the temperature must always be specified.[11] For drug development, measurements are often performed at both room temperature (25°C) and physiological temperature (37°C).[10]

-

pH of the Medium: The quinoline nitrogen is basic and can be protonated in acidic conditions. This would form a salt, which is ionic and expected to be significantly more soluble in polar solvents, especially water.[1] While this is less of a factor in unbuffered organic solvents, it becomes critical in aqueous or mixed-solvent systems, and is a key consideration in drug absorption.[6]

-

Solvent Polarity: As discussed in the theoretical framework, the match between the polarity of the solute and the solvent is the primary determinant of solubility.[8]

Conclusion

Characterizing the solubility of 2,8-dibromoquinoline is an essential step toward its effective utilization in research and development. In the absence of published data, this guide provides the necessary theoretical and practical tools for scientists to generate this critical information. By combining an understanding of molecular structure with rigorous experimental methodology like the Shake-Flask method, researchers can produce reliable and reproducible solubility data. This knowledge will directly support the rational design of synthetic routes, the development of robust purification protocols, and the successful formulation of this valuable compound for further applications.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- World Health Organization (WHO). (n.d.). Annex 4.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Summary of solubility measurement protocols of each company before harmonization. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19).

- Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025, August 7).

- Bromination of 8-substituted quinolines. Reagents and conditions. (i).... (n.d.).

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.

- Solubility and Factors Affecting Solubility. (2023, January 29).

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6).

- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- 871507-79-8|2,8-Dibromoquinoline|BLD Pharm. (n.d.).

- Quinoline. (n.d.). Retrieved from National Institutes of Health (NIH) PubChem.

- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. (n.d.).

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20).

- 2,8-Dibromoquinoline CAS#: 871507-79-8. (n.d.).

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

Synthesis of Novel 2,8-Dibromoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, dihalogenated quinolines serve as versatile building blocks for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of novel 2,8-dibromoquinoline derivatives. We will delve into the strategic synthesis of the 2,8-dibromoquinoline core, its detailed characterization, and its potential for further functionalization. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, insights into reaction mechanisms, and a framework for the rational design of new quinoline-based compounds.

Introduction: The Significance of the 2,8-Dibromoquinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the quinoline ring system dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

The 2,8-dibromoquinoline scaffold is of particular interest due to the distinct electronic environments of the C2 and C8 positions. The C2 position is part of the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This differentiation in reactivity can potentially allow for selective functionalization at one position over the other, paving the way for the synthesis of a diverse library of disubstituted quinolines with unique three-dimensional structures and properties. This guide will provide a plausible and detailed synthetic route to this valuable building block and explore its potential in the development of novel chemical entities.

Synthesis of the 2,8-Dibromoquinoline Core: A Multi-Step Approach

A direct and selective dibromination of quinoline to achieve the 2,8-disubstituted pattern is challenging due to the complex regioselectivity of electrophilic aromatic substitution on the quinoline ring. Therefore, a multi-step synthetic strategy is required. The most logical approach involves the sequential introduction of the two bromine atoms. Herein, we propose a robust synthetic pathway commencing with the synthesis of 8-bromoquinoline, followed by the introduction of a bromine atom at the 2-position.

Step 1: Synthesis of 8-Bromoquinoline

The synthesis of 8-bromoquinoline can be efficiently achieved via a Skraup-Doebner-von Miller type reaction starting from 2-bromoaniline. This classic cyclization reaction provides a reliable method for constructing the quinoline core.

Reaction:

Experimental Protocol:

-

Reagents: 2-bromoaniline, glycerol, sulfuric acid, arsenic pentoxide (or other mild oxidizing agent).

-

Procedure:

-

To a mixture of 2-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser, slowly and carefully add concentrated sulfuric acid with cooling.

-

Add a mild oxidizing agent, such as arsenic pentoxide.

-

Heat the mixture cautiously. The reaction is exothermic and may become vigorous.

-

Once the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-bromoquinoline can be purified by steam distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, the key electrophile in the reaction.

-

The oxidizing agent is necessary to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

-

Careful temperature control is essential due to the highly exothermic nature of the Skraup reaction.

Step 2: Synthesis of 8-Bromoquinoline N-oxide

To facilitate the introduction of a substituent at the C2 position, the nitrogen atom of the quinoline ring is first oxidized to the corresponding N-oxide. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and also influences the regioselectivity of subsequent reactions.

Reaction:

Experimental Protocol:

-

Reagents: 8-bromoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-bromoquinoline in dichloromethane.

-

Add m-CPBA portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 8-bromoquinoline N-oxide, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 2-Chloro-8-bromoquinoline

The N-oxide can be converted to a 2-haloquinoline using a variety of reagents. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, yielding the 2-chloro derivative.

Reaction:

Experimental Protocol:

-

Reagents: 8-bromoquinoline N-oxide, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 8-bromoquinoline N-oxide to an excess of phosphorus oxychloride with cooling.

-

Heat the reaction mixture at reflux for a few hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 2-chloro-8-bromoquinoline can be purified by column chromatography.

-

Step 4: Synthesis of 2,8-Dibromoquinoline

The final step involves the conversion of the 2-chloro substituent to a bromo group. This can be achieved through a halogen exchange reaction, often facilitated by the use of a bromide source in a high-boiling solvent.

Reaction:

Experimental Protocol:

-

Reagents: 2-chloro-8-bromoquinoline, hydrobromic acid (HBr) in acetic acid.

-

Procedure:

-

Dissolve 2-chloro-8-bromoquinoline in a solution of hydrobromic acid in acetic acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The final product, 2,8-dibromoquinoline, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

-

Characterization of 2,8-Dibromoquinoline

Unambiguous characterization of the synthesized 2,8-dibromoquinoline is crucial. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compound.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals for the quinoline protons. The chemical shifts and coupling constants will be indicative of the 2,8-disubstitution pattern. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals for the dibromoquinoline structure. The signals for the carbon atoms attached to the bromine atoms will be shifted to a characteristic range. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic molecular ion peak cluster with an isotopic pattern indicative of the presence of two bromine atoms (M, M+2, and M+4 peaks in a ratio of approximately 1:2:1). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Derivatization of the 2,8-Dibromoquinoline Scaffold

The synthetic utility of 2,8-dibromoquinoline lies in its potential for selective functionalization. The C2-Br and C8-Br bonds exhibit different reactivities, which can be exploited for sequential or site-selective derivatization.

-

C2-Position: The C2-Br bond is generally more reactive towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. It is also highly susceptible to palladium-catalyzed cross-coupling reactions.

-

C8-Position: The C8-Br bond is less reactive towards nucleophilic attack but can readily participate in various cross-coupling reactions.

This differential reactivity allows for a modular approach to the synthesis of a wide array of novel 2,8-disubstituted quinoline derivatives.

Experimental Workflow for Derivatization:

Caption: Derivatization strategies for the 2,8-dibromoquinoline scaffold.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of 2,8-dibromoquinoline, a valuable and versatile building block for the development of novel quinoline derivatives. By following the detailed multi-step synthesis and leveraging the differential reactivity of the two bromine substituents, researchers can access a wide array of new chemical entities with potential applications in drug discovery and materials science. The provided protocols and mechanistic insights are intended to empower scientists to explore the rich chemical space accessible from this promising scaffold.

References

-

Synthesis of quinoline and derivatives. (n.d.). [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (n.d.). [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central (PMC). (n.d.). [Link]

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). (n.d.). [Link]

-

Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central (PMC). (2025). [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. (n.d.). [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. (n.d.). [Link]

-

6,8-Dibromoquinoline. PubMed Central (PMC). (n.d.). [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016). [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. (n.d.). [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. (2019). [Link]

A Technical Guide to the Computational Analysis of 2,8-Dibromoquinoline: A DFT-Driven Approach for Drug Discovery

This guide provides a comprehensive technical framework for the computational and theoretical study of 2,8-Dibromoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the electronic structure, reactivity, and intermolecular interactions of such molecules is paramount for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of methods; it delves into the causality behind procedural choices, offering a self-validating workflow grounded in Density Functional Theory (DFT).

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs, from antimalarials like chloroquine to modern antibiotics.[1][2] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, membrane permeability, and binding interactions, often enhancing its biological activity.[3] 2,8-Dibromoquinoline, therefore, represents a promising, yet underexplored, candidate for further investigation. This guide outlines a synergistic approach, combining theoretical calculations with established experimental validation protocols to fully elucidate its therapeutic potential.

Molecular Foundation: Synthesis and Spectroscopic Characterization

A robust computational study begins with a well-characterized molecule. The synthesis of 2,8-Dibromoquinoline serves as the entry point, providing the physical sample for empirical validation of our theoretical models.

Synthesis Protocol

While various methods exist for quinoline synthesis, a common route to brominated quinolines involves the electrophilic bromination of a substituted precursor. For instance, the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) or molecular bromine can yield dibrominated products.[4] A specific, optimized synthesis for 2,8-Dibromoquinoline is crucial for obtaining a pure starting material.

Spectroscopic Validation

Computational results must be benchmarked against experimental data. The primary methods for structural validation include FT-IR, NMR, and UV-Vis spectroscopy.

-

FT-IR Spectroscopy : Infrared spectroscopy probes the vibrational modes of the molecule. The experimental spectrum should show characteristic peaks for C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching (1600-1400 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[5][6]

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. For 2,8-Dibromoquinoline, one would expect distinct signals for the remaining five protons on the quinoline ring system, with chemical shifts and coupling constants consistent with the assigned positions.[7]

-

UV-Vis Spectroscopy : This technique reveals electronic transitions within the molecule. Quinoline derivatives typically exhibit strong π-π* transitions in the UV region (200-400 nm).[6][8] The absorption maxima (λ_max) provide a key parameter for validating theoretical electronic transition calculations.

The Computational Core: A Validated DFT Workflow

Density Functional Theory (DFT) offers a powerful balance of accuracy and computational cost for studying molecular systems of this size.[7] The choice of functional and basis set is critical for obtaining reliable results.

Rationale for Method Selection

-

Functional : The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent descriptions of molecular geometries and vibrational frequencies.[5][9]

-

Basis Set : The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the anisotropic shape of electron clouds, which is crucial for halogenated systems.[5]

-

Software : All calculations can be performed using software packages like Gaussian.[7]

Step-by-Step Computational Protocol

-

Structure Input : Draw the 2,8-Dibromoquinoline molecule in a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization : Import the structure into the calculation software. Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation : Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical FT-IR spectrum.

-

Spectroscopic & Electronic Properties : From the optimized structure, perform single-point energy calculations to derive the electronic properties, including HOMO-LUMO orbitals, MEP maps, and data for NBO analysis.

-

Data Analysis : Visualize and interpret the output files to extract the desired structural, spectroscopic, and electronic parameters.

Computational Workflow Diagram

Caption: A validated workflow for DFT analysis of 2,8-Dibromoquinoline.

In-Depth Analysis of Molecular Properties

The following analyses provide a multi-faceted understanding of 2,8-Dibromoquinoline's electronic nature and potential for interaction.

Optimized Geometry and Vibrational Spectra

The first step in validation is comparing the calculated geometry and vibrational frequencies with experimental data. A close match confirms the suitability of the chosen computational method.

| Parameter | Experimental Data | Calculated (B3LYP/6-311++G(d,p)) |

| Key Bond Lengths (Å) | ||

| C2-Br | From XRD data | Value |

| C8-Br | From XRD data | Value |

| C-N Bond 1 | From XRD data | Value |

| Key Vibrational Frequencies (cm⁻¹) | ||

| Aromatic C-H stretch | Value | Value (Scaled) |

| C=N/C=C Ring stretch | Value | Value (Scaled) |

| C-Br stretch | Value | Value (Scaled) |

| Table 1: Comparison of Experimental and Theoretical Structural Data. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10]

-

HOMO : Represents the ability to donate an electron (nucleophilicity).

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable.[10][11] This is often correlated with higher biological activity.[12]

The HOMO and LUMO densities for 2,8-Dibromoquinoline should be visualized to identify the regions of the molecule involved in these frontier orbitals. Typically, for aromatic systems, these orbitals are delocalized across the π-system.

| Parameter | Energy (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| Energy Gap (ΔE) | Value |

| Table 2: Calculated Frontier Orbital Energies. |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions.[9][13]

-

Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.

-

Blue Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are often located around hydrogen atoms.